Arginine; tidiacic
Description
Nomenclature and Structural Identification for Research Purposes
A precise understanding of a compound's identity is fundamental for any scientific investigation. This section outlines the formal naming conventions, molecular properties, and methods used to determine the structure of tidiacic (B1206608) arginine.
The formal IUPAC name for tidiacic arginine is (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;1,3-thiazolidine-2,4-dicarboxylic acid. nih.gov In research and commercial contexts, it is known by several synonyms, which are crucial for comprehensive literature searches.
| Nomenclature Type | Name |
| Formal Chemical Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;1,3-thiazolidine-2,4-dicarboxylic acid nih.gov |
| Common Synonyms | Tidiacic Arginine nih.govpharmaffiliates.com |
| L-Arginine 2,4-thiazolidinedicarboxylate (1:1) nih.govchemicalbook.com | |
| Arginine Tidiacicate pharmaffiliates.com | |
| Tiadilon wikipedia.orgnih.govebi.ac.uk |
The molecular formula of tidiacic arginine has been established as C₁₁H₂₁N₅O₆S. nih.govpharmaffiliates.comebi.ac.uknextpeptide.com This formula is derived from the combination of its two constituent components: L-arginine (C₆H₁₄N₄O₂) and tidiacic acid (C₅H₇NO₄S). wikipedia.orgnih.gov
The molecular weight is a critical parameter, and for tidiacic arginine, it has been computationally determined. Methods such as mass spectrometry would be the experimental approach to confirm this value. The calculated molecular weight is approximately 351.38 g/mol . nih.govdrugbank.compharmaffiliates.comnextpeptide.com Computational tools, like those provided by PubChem, utilize algorithms that sum the atomic weights of the constituent atoms to arrive at the molecular weight. nih.gov
| Property | Value | Component Formulas |
| Molecular Formula | C₁₁H₂₁N₅O₆S nih.govebi.ac.uk | L-arginine: C₆H₁₄N₄O₂ nih.gov |
| Tidiacic acid: C₅H₇NO₄S wikipedia.org | ||
| Molecular Weight | ~351.38 g/mol nih.govdrugbank.com |
Determining the three-dimensional arrangement of atoms in tidiacic arginine is essential for understanding its function. The structural elucidation of this compound would rely on a combination of sophisticated analytical techniques.
X-ray Diffraction: Single-crystal X-ray diffraction is the gold standard for determining the precise atomic coordinates and bond geometries of crystalline solids. For molecules like L-arginine, its crystal structure has been successfully determined from powder X-ray diffraction (XRD) data, a technique that is also applicable to tidiacic arginine if a suitable crystalline form can be obtained. rsc.orgresearchgate.net
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the connectivity of the atoms within the arginine and tidiacic acid moieties. Advanced 2D NMR techniques could further reveal through-bond and through-space correlations, solidifying the structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the amine (N-H), carboxyl (C=O), and guanidinium (B1211019) groups of arginine, as well as the thioether (C-S-C) and carboxylic acid groups of the tidiacic acid component.
Contextualizing Tidiacic Arginine within Life Sciences and Biology Research
Tidiacic arginine's role in life sciences research stems primarily from its classification as a hepatoprotective agent. wikipedia.orgwikidoc.org It is categorized under "Bile and liver therapy" and more specifically "Liver therapy, lipotropics". drugbank.comdrugbank.com The compound is understood to act as a sulfur donor, which is a key aspect of its mechanism. wikipedia.orgwikidoc.org
Research into tidiacic arginine often focuses on its potential to support liver function. The arginine component is a crucial amino acid involved in numerous physiological pathways, including the urea (B33335) cycle and the synthesis of nitric oxide, a vital signaling molecule. ontosight.airesearchgate.netplos.org The tidiacic acid moiety, a sulfur-containing molecule, may contribute to replenishing sulfur-containing compounds in the liver that are essential for detoxification processes. wikipedia.org The study of tidiacic arginine allows researchers to investigate the synergistic or individual contributions of these two components to cellular health, particularly in the context of liver metabolism and protection. ontosight.ai
Significance of Investigating Tidiacic Arginine Conjugates and Derivatives
The investigation of conjugates and derivatives of tidiacic arginine opens up new avenues for research and potential applications. Modifying the core structure can lead to compounds with altered properties, such as enhanced stability, targeted delivery, or novel biological activities.
The study of arginine derivatives, for instance, has shown that modifications can significantly impact how they interact with proteins. nih.gov Some arginine derivatives, like arginine ethyl ester and acetyl arginine, have been evaluated for their ability to suppress protein aggregation, a critical issue in the formulation of therapeutic proteins. nih.gov These studies highlight that the charge and concentration of such derivatives are crucial factors in their efficacy. nih.gov
Furthermore, amino acid derivatives, including those of arginine, are widely used in peptide synthesis and as building blocks for creating more complex molecules. medchemexpress.comtcichemicals.com By creating conjugates of tidiacic arginine with other molecules, such as targeting ligands or polymers, researchers could explore the potential for site-specific delivery or controlled release, thereby enhancing its therapeutic or research utility. The development of such derivatives is a key strategy in medicinal chemistry to optimize the properties of a lead compound.
Structure
2D Structure
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;1,3-thiazolidine-2,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H7NO4S/c7-4(5(11)12)2-1-3-10-6(8)9;7-4(8)2-1-11-3(6-2)5(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2-3,6H,1H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCWYYXUZVULSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(=O)O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical and Spectroscopic Research Methodologies for Tidiacic Arginine
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of amino acids. Various chromatographic modes are utilized to handle the challenges presented by the polarity and detection characteristics of arginine.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for amino acid analysis. The primary challenge in analyzing amino acids like arginine is their high polarity and lack of a strong chromophore for UV detection. jocpr.com To overcome these issues, HPLC methods often involve either derivatization or specialized column chemistries.
Pre-column derivatization involves reacting the amino acid with a labeling agent to make it more hydrophobic and detectable. nih.gov For example, derivatization with naphthalenedicarboxaldehyde and cyanide allows for UV detection. nih.gov Post-column derivatization is another approach where the separation occurs first, followed by a reaction to enable detection. jocpr.com
Alternatively, specific HPLC columns can retain and separate basic amino acids without derivatization. sielc.com Ion-exchange chromatography and mixed-mode chromatography are effective for this purpose. sielc.comsielc.com For instance, a mixed-mode column can separate arginine using a mobile phase of acetonitrile (B52724) and water with a sulfuric acid buffer, allowing for detection at low UV wavelengths (205 nm). sielc.com Column-switching techniques can also be employed to enhance selectivity and clean up complex samples, such as trapping derivatized methylated arginines on a cation exchange column before separation on a reversed-phase column. rsc.org
Table 1: Comparative HPLC Methodologies for Arginine Analysis
| HPLC Method | Column Type | Derivatization | Mobile Phase/Eluent | Detection | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Reversed-Phase HPLC | Reversed-Phase | Pre-column with naphthalenedicarboxaldehyde/cyanide | - | UV | Derivatized arginine is stable for over 20 hours, allowing for automated analysis. Recovery from plasma was 103%. | nih.gov |
| Column-Switching HPLC | Cation Exchange (trap) & Reversed-Phase (analytical) | Pre-column with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | - | Fluorescence (Ex: 470 nm, Em: 530 nm) | Enables determination of methylated arginine derivatives with detection limits of 10-20 fmol. | rsc.org |
| Mixed-Mode HPLC | Primesep 100 (Mixed-Mode Cation Exchange) | None | Acetonitrile/Water with a Sulfuric Acid gradient | UV (205 nm) | Allows for the separation and analysis of underivatized arginine. | sielc.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for analyzing highly polar compounds like amino acids without the need for derivatization. thermofisher.com In HILIC, a polar stationary phase (such as bare silica (B1680970) or polar-bonded phases) is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile. jocpr.comnih.gov A thin aqueous layer forms on the stationary phase, and analytes partition between this layer and the mobile phase. nih.gov This mechanism provides strong retention for hydrophilic molecules like arginine. thermofisher.comresearchgate.net
HILIC methods are advantageous as they simplify sample preparation, reduce handling of potentially toxic derivatization agents, and are often compatible with mass spectrometry (MS). thermofisher.comnih.gov The combination of HILIC with MS allows for accurate quantification even if chromatographic separation is incomplete. thermofisher.com HILIC has been successfully used to separate and quantify dozens of underivatized amino acids in complex matrices like plasma and food samples in a single run. researchgate.netnih.gov
Table 2: HILIC Methods for Underivatized Amino Acid Analysis
| Stationary Phase | Mobile Phase Composition | Analytes | Key Findings | Reference |
|---|---|---|---|---|
| HILIC Silica | Acetonitrile and 50 mM Potassium dihydrogen phosphate (B84403) (70:30) | Arginine, Lysine, Histidine | The method is accurate, linear, and precise for quantifying underivatized amino acids in bulk drug substances. The LOD for Arginine was 0.066 µg/mL. | jocpr.com |
| Acquity BEH Amide | Acetonitrile/Water with ammonium (B1175870) formate (B1220265) and formic acid | 36 underivatized amino acids | Achieved excellent separation of 36 amino acids in plasma within an 18-minute run time when coupled with tandem MS. | nih.gov |
Microfluidic electrophoresis, or lab-on-a-chip, offers a high-speed, sustainable, and low-cost approach for analyzing basic amino acids like L-arginine. mdpi.comnih.gov This technique uses micro-fabricated channels on a chip to perform electrophoretic separations, requiring minimal sample and reagent volumes. mdpi.comresearchgate.net
A recently developed method utilizes microchip electrophoresis with capacitively coupled contactless conductivity detection (ME-C4D) for the analysis of L-arginine, L-ornithine, and L-lysine. mdpi.comresearchgate.net This approach avoids the need for derivatization to create a chromophore, as it detects analytes based on their conductivity. The study identified an optimal background electrolyte consisting of 0.3 M acetic acid and 1 × 10⁻⁵ M iminodiacetic acid, which ensures that the basic amino acids are protonated for electrophoresis. mdpi.com This method achieves very short analysis times (migration time for L-arginine ≤ 64 seconds) with high precision and linearity. mdpi.comnih.gov
Table 3: Performance of Microfluidic Electrophoresis for L-Arginine
| Parameter | Value/Condition | Reference |
|---|---|---|
| Background Electrolyte (BGE) | 0.3 M acetic acid and 1 × 10⁻⁵ M iminodiacetic acid | mdpi.comnih.gov |
| Detection Method | Capacitively Coupled Contactless Conductivity Detection (C4D) | mdpi.comnih.gov |
| Migration Time (L-arginine) | ~63 seconds | mdpi.com |
| Limit of Detection (LOD) | 0.15 to 0.19 × 10⁻⁶ M | mdpi.comnih.gov |
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size. bme.hu While not a primary method for analyzing small molecules like arginine itself, SEC is crucial for analyzing proteins and their aggregates, a field where arginine has found a significant application as a mobile phase additive. bme.hunih.gov
In the SEC analysis of proteins, particularly monoclonal antibodies, non-specific interactions between the protein analytes and the stationary phase can lead to poor peak shape and inaccurate quantification of aggregates. nih.govresearchgate.net The addition of arginine to the mobile phase has been shown to mitigate these undesirable secondary interactions. bme.huamericanlaboratory.com Arginine can suppress both hydrophobic and electrostatic interactions, reducing protein adsorption to the column matrix. researchgate.netamericanlaboratory.com This results in improved protein recovery, better peak shape, and a more reliable estimation of aggregate content, which is a critical quality attribute for protein-based biotherapeutics. nih.govsigmaaldrich.com
Mass Spectrometry Approaches in Tidiacic (B1206608) Arginine Research
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of a vast range of molecules, from small metabolites to large proteins. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of large, nonvolatile, and thermally labile biomolecules such as peptides and proteins. nih.gov In this method, the analyte is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the analyte, and the resulting ions are separated based on their time of flight to the detector. google.com
While MALDI-TOF MS is powerful for large molecules, the analysis of small molecules (typically under 500 Da) can be challenging due to interference from matrix-related peaks in the low mass-to-charge (m/z) region. acs.org However, methods have been developed for the direct quantitative analysis of amino acids, including arginine, with high sensitivity. One protocol reported a limit of quantitation for arginine as low as 0.03 μM without requiring derivatization. springernature.com
A significant finding in MALDI-TOF MS research is the use of arginine itself to improve the analysis of other molecules. The incorporation of basic amino acid residues, like arginine, into peptide sequences can significantly enhance their ionization efficiency during MALDI-MS analysis. researchgate.net This strategy was successfully used to develop a high-throughput screening assay for enzyme inhibitors, where arginine was added to substrate peptides to ensure a strong and reliable signal. researchgate.net
Table 5: Research Findings Using MALDI-TOF MS for Arginine and Related Compounds
| Application | Analyte(s) | Key Findings | Reference |
|---|---|---|---|
| Quantitative Amino Acid Analysis | Free amino acids including Arginine | Direct analysis without derivatization is possible. The limit of quantitation for Arginine was 0.03 μM. | springernature.com |
| Peptide Analysis | Arginine-containing peptides | Derivatization of arginine-containing peptides can alter the fragmentation patterns and signal in MALDI-TOF MS. | google.com |
| HTS Assay Development | Peptides with and without added Arginine residues | Incorporating arginine residues into peptides improved their low ionization efficiency, enabling a robust, label-free MALDI-TOF MS assay. | researchgate.net |
Accurate Mass Analysis for Modified Chemical Entities
Accurate mass analysis is a critical technique for the unambiguous identification of chemical compounds by determining their elemental composition with high precision. High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or time-of-flight (TOF) analyzers, are employed to measure the mass-to-charge ratio (m/z) of an analyte to several decimal places. nih.gov This level of precision allows for the calculation of a unique elemental formula, distinguishing the compound from other molecules with the same nominal mass.
For tidiacic arginine, HRMS provides definitive confirmation of its molecular formula, C11H21N5O6S. The experimentally determined exact mass is compared against the theoretically calculated value. This technique is crucial for verifying the successful formation of the salt and for identifying any potential modifications or impurities. nih.gov Methods often involve the use of mass spectrometry instruments that can identify peptides and their modifications with very high mass accuracy, followed by stringent data analysis. nih.gov
Table 1: Mass Spectrometry Data for Tidiacic Arginine
| Property | Value | Reference |
| Molecular Formula | C11H21N5O6S | nih.gov |
| Molecular Weight | 351.38 g/mol | nih.gov |
| Exact Mass | 351.12125458 Da | nih.gov |
| Monoisotopic Mass | 351.12125458 Da | nih.gov |
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and electronic properties.
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. sgs-institut-fresenius.de The method works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of specific chemical bonds within the molecule, creating a unique "fingerprint" spectrum. sgs-institut-fresenius.de
In the context of tidiacic arginine, the FTIR spectrum would be a composite of the characteristic absorption bands from both the L-arginine and tidiacic acid moieties. Key vibrational bands for L-arginine include those from the guanidinium (B1211019) group, amine group, and carboxylic acid group. researchgate.net For instance, N-H stretching vibrations are typically observed in the 3000-3500 cm⁻¹ region, while C=O and C=N stretching appear at lower wavenumbers. researchgate.netresearchgate.net The formation of the salt would likely induce shifts in the characteristic peaks, particularly the O-H and N-H stretching regions, indicating the ionic interaction between the components. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for L-Arginine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3357 - 3285 | N-H Stretch | Amine / Guanidinium | researchgate.netresearchgate.net |
| 1675 | C=N Stretch | Guanidinium | researchgate.net |
| 1613 | C=O Stretch | Carboxylate | researchgate.net |
| 1550 | N-H Bend | Amine | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise molecular structure of a compound in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H (proton) and ¹³C NMR are used for the structural confirmation of tidiacic arginine. biorxiv.org
¹H NMR: Provides information about the number and types of hydrogen atoms. The spectrum of tidiacic arginine would show distinct signals corresponding to the protons on the arginine backbone and side chain, as well as those on the tidiacic acid ring.
¹³C NMR: Reveals the types of carbon atoms present in the molecule. ucl.ac.uk The spectrum would display signals for each unique carbon in both the arginine and tidiacic acid structures.
The chemical shifts (δ) are sensitive to the local electronic environment. Therefore, the formation of the ionic bond between the guanidinium group of arginine and the carboxylic acid groups of tidiacic acid would be expected to cause noticeable shifts in the signals of the adjacent ¹H and ¹³C nuclei compared to the spectra of the individual free molecules. ucl.ac.uk Two-dimensional NMR techniques, such as HSQC, can further confirm the structure by correlating proton and carbon signals. hmdb.ca
Table 3: Experimental ¹³C NMR Chemical Shifts for L-Arginine
| Carbon Atom | Chemical Shift (ppm) |
| Cα (CH) | 55.9 |
| Cβ (CH₂) | 29.5 |
| Cγ (CH₂) | 25.7 |
| Cδ (CH₂) | 42.1 |
| Cε (C=N) | 158.6 |
| C=O | 176.4 |
Data adapted from publicly available spectral databases for L-Arginine. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Detection and Kinetic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. nih.gov While molecules with extensive conjugation or aromatic rings typically show strong absorbance, simpler molecules may have limited utility for direct quantification by this method.
L-arginine itself exhibits weak UV absorbance, with a spectrum that starts high at 200 nm and rapidly decreases, bottoming out around 230 nm. sielc.com This makes direct and sensitive detection challenging without derivatization. The UV-Vis spectrum of tidiacic arginine would be a sum of the absorbances of its two components. While not ideal for routine quantification, UV-Vis spectroscopy is valuable for kinetic studies. researchgate.net For example, if tidiacic arginine participates in a reaction that produces a chromophore, the rate of reaction can be monitored by measuring the change in absorbance at a specific wavelength over time.
Fluorometric and Amperometric Detection Methods
For quantitative analysis, especially at low concentrations, more sensitive techniques such as fluorometry and amperometry are employed.
Fluorometric Methods: These methods rely on the reaction of arginine with a fluorogenic reagent to produce a highly fluorescent derivative. The intensity of the emitted light is directly proportional to the arginine concentration. Several reagents have been developed for this purpose, offering high specificity and sensitivity. nih.govnih.gov This approach requires no complex separation steps and can detect arginine in the picomole range. abcam.com
Table 4: Fluorometric Reagents for Arginine Detection
| Reagent | Excitation (Ex) λ (nm) | Emission (Em) λ (nm) | Reference |
| 2,3-naphthalenedicarbaldehyde | 462 | 520 | nih.gov |
| 9,10-phenanthrenequinone | N/A | N/A | nih.gov |
| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | 470 | 530 | rsc.org |
| Commercial Assay Probe | 535 | 587 | abcam.com |
X-ray Fluorescence (XRF) Spectrometry for Elemental Composition and Binding Event Detection
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.comhoriba.com The sample is irradiated with high-energy X-rays, causing atoms within the sample to become excited and emit secondary, "fluorescent" X-rays. Each element emits X-rays at a characteristic energy, allowing for the identification and quantification of the elements present. horiba.com
For tidiacic arginine (C11H21N5O6S), XRF is particularly useful for confirming the presence and proportion of sulfur (S), which is unique to the tidiacic acid component. nih.goviaea.org The technique can simultaneously detect all elements from sodium to uranium, making it an excellent tool for verifying the elemental stoichiometry and for screening for heavy metal or other elemental contaminants. horiba.comthermofisher.com While not typically used for detecting binding events in this context, its primary role is the robust verification of the elemental makeup of a bulk or purified sample.
Molecular and Biochemical Mechanisms of Tidiacic Arginine Action
Mechanistic Investigations of the L-Arginine Moiety in Conjugates
Arginine Metabolic Pathways and Enzyme Systems
L-arginine stands at a crucial metabolic crossroads, where its fate is determined by the activity of several key enzyme systems. frontiersin.org In mammalian cells, the primary pathways involve nitric oxide synthase (NOS) and arginase. cdc.gov Additionally, other significant pathways include the arginine deiminase (ADI) pathway, predominantly found in microbial systems, and the arginine decarboxylase (ADC) pathway, which initiates polyamine synthesis. researchgate.netnih.gov The distribution and activity of the enzymes governing these pathways dictate whether L-arginine is used for nitric oxide production, urea (B33335) and ornithine synthesis, or polyamine generation. frontiersin.org
The Nitric Oxide Synthase (NOS) pathway utilizes L-arginine to synthesize nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation. youtube.comyoutube.com There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). frontiersin.org All three catalyze the conversion of L-arginine to L-citrulline and NO. frontiersin.org This reaction is a complex five-electron oxidation process that requires molecular oxygen and cofactors like tetrahydrobiopterin (B1682763) (BH4). nih.govyoutube.com
The concept of substrate competition arises from the fact that both NOS and arginase utilize L-arginine as their common substrate. nih.gov It has been postulated that elevated arginase activity could limit the L-arginine available for NOS, thereby reducing NO production and contributing to endothelial dysfunction. cdc.govnih.gov However, recent research challenges this notion, suggesting that under normal physiological conditions with a continuous supply of L-arginine, arginase does not significantly outcompete NOS for their shared substrate. bohrium.comnih.govresearchgate.net This has led to the "L-arginine paradox," where supplemental L-arginine can increase NO production in some pathological states, even though physiological concentrations of L-arginine should already be sufficient to saturate the NOS enzyme. nih.gov
| Enzyme | Substrates | Products | Cofactors/Requirements | Primary Function |
|---|---|---|---|---|
| Nitric Oxide Synthase (NOS) | L-arginine, O₂, NADPH | L-citrulline, Nitric Oxide (NO) | Tetrahydrobiopterin (BH4), FAD, FMN | Signaling molecule production (e.g., vasodilation) youtube.comyoutube.com |
The arginase pathway represents a competing route for L-arginine metabolism. nih.gov The enzyme arginase, a manganese metalloenzyme, catalyzes the hydrolysis of L-arginine into L-ornithine and urea. nih.govnih.gov This reaction is the final step in the urea cycle, which is the primary mechanism for the disposal of excess nitrogen and toxic ammonia (B1221849) in the liver. news-medical.netwikipedia.orgresearchgate.net Beyond the liver, arginase activity in other tissues provides L-ornithine as a precursor for the synthesis of other important molecules, including polyamines and proline, which are essential for cell proliferation and collagen formation, respectively. nih.govnih.gov
| Enzyme | Substrate | Products | Metabolic Pathway | Primary Function |
|---|---|---|---|---|
| Arginase | L-arginine, H₂O | L-ornithine, Urea | Urea Cycle | Nitrogen waste excretion; Precursor synthesis (proline, polyamines) nih.govnews-medical.net |
The Arginine Deiminase (ADI) pathway is a significant route for arginine catabolism in various microorganisms but is not found in mammals. nih.govresearchgate.netwikipedia.org This pathway allows bacteria to generate energy, typically under anaerobic conditions, and helps them survive in acidic environments. nih.govnih.gov The pathway involves three main enzymes:
Arginine deiminase (ADI) : Converts L-arginine to L-citrulline and ammonia. wikipedia.org
Ornithine transcarbamylase (OTC) : Converts L-citrulline and phosphate (B84403) into L-ornithine and carbamoyl (B1232498) phosphate. nih.gov
Carbamate (B1207046) kinase (CK) : Transfers the phosphate from carbamoyl phosphate to ADP, producing ATP, carbon dioxide, and ammonia. nih.gov
This pathway effectively generates one mole of ATP per mole of L-arginine consumed, providing a crucial energy source for bacteria in hostile niches. nih.govnih.gov
| Enzyme | Reaction | Significance in Microbes |
|---|---|---|
| Arginine Deiminase (ADI) | L-arginine + H₂O → L-citrulline + NH₃ wikipedia.org | Initiates the energy-yielding pathway. |
| Ornithine Transcarbamylase (OTC) | L-citrulline + Pi → L-ornithine + Carbamoyl phosphate nih.gov | Generates a high-energy phosphate compound. |
| Carbamate Kinase (CK) | Carbamoyl phosphate + ADP → Carbamoyl + ATP + CO₂ + NH₃ nih.gov | Produces ATP for cellular energy. |
The arginine decarboxylase (ADC) pathway is another metabolic route for L-arginine, leading to the synthesis of polyamines. researchgate.net The key enzyme, arginine decarboxylase, catalyzes the conversion of L-arginine to agmatine (B1664431) and carbon dioxide. wikipedia.org Agmatine then serves as a precursor for the production of polyamines such as putrescine, spermidine, and spermine. nih.govnih.gov Polyamines are small, positively charged molecules essential for various cellular processes, including cell growth, proliferation, and differentiation. nih.govupc.edu In plants and bacteria, the ADC pathway is a primary route for putrescine synthesis, while in animals, ornithine (produced via the arginase pathway) is the more common precursor through the action of ornithine decarboxylase (ODC). nih.govnih.gov
| Enzyme | Substrate | Product | Downstream Products | Primary Function |
|---|---|---|---|---|
| Arginine Decarboxylase (ADC) | L-arginine | Agmatine + CO₂ wikipedia.org | Putrescine, Spermidine, Spermine | Initiates polyamine synthesis for cell growth and proliferation nih.govnih.gov |
There are two distinct isoforms of arginase in mammals, Arginase 1 (ARG-1) and Arginase 2 (ARG-2), which differ in their tissue distribution, subcellular localization, and regulation. nih.gov
ARG-1 is a cytosolic enzyme highly expressed in the liver, where it functions as a key component of the urea cycle. nih.govnih.gov Its primary role is to detoxify ammonia. nih.gov
ARG-2 is a mitochondrial enzyme found in various extrahepatic tissues, including the kidneys and brain. nih.govnih.gov It is thought to play a more regulatory role in L-arginine metabolism, controlling the availability of L-arginine for processes like NO synthesis and influencing cell proliferation and inflammation through the production of ornithine. nih.govmdpi.com
The differential expression and localization of these isoenzymes allow for tissue-specific regulation of L-arginine's metabolic fate, thereby controlling diverse physiological outcomes. mdpi.com For instance, the upregulation of ARG-2 in certain pathological conditions can limit L-arginine for NO production by eNOS, contributing to vascular dysfunction. mdpi.com
| Feature | Arginase 1 (ARG-1) | Arginase 2 (ARG-2) |
|---|---|---|
| Subcellular Location | Cytosol nih.gov | Mitochondria nih.gov |
| Primary Tissue | Liver nih.gov | Extrahepatic tissues (e.g., kidney, brain) nih.govnih.gov |
| Primary Function | Urea cycle (Ammonia detoxification) nih.gov | Regulation of cellular L-arginine pools, precursor for polyamines/proline mdpi.com |
Enzymatic and Protein Interactions Involving the Arginine Moiety
The biological activity of the arginine component of tidiacic (B1206608) arginine is multifaceted, stemming from its critical role as a substrate for several key enzymes and its involvement in significant protein interactions. Its unique guanidinium (B1211019) group allows it to participate in a wide array of biochemical reactions and structural modulations.
L-arginine is a semi-essential amino acid that serves as a crucial precursor for the synthesis of numerous physiologically important molecules. nih.gov It is the common substrate for two principal enzymes, nitric oxide synthase (NOS) and arginase, which control competing metabolic pathways. nih.govresearchgate.netnih.gov
Nitric Oxide Synthase (NOS): This family of enzymes (including endothelial eNOS, neuronal nNOS, and inducible iNOS) catalyzes the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline. nih.gov NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. nih.gov The availability of L-arginine is a limiting factor for NO production. researchgate.net
Arginase: This enzyme hydrolyzes L-arginine into L-ornithine and urea, representing the final step in the urea cycle. nih.govnih.gov By consuming L-arginine, arginase can regulate the amount of substrate available for NOS, thereby indirectly controlling NO production. nih.govbohrium.com The L-ornithine produced is a precursor for the synthesis of polyamines and proline, which are essential for cell growth and collagen formation. nih.govnih.gov
Arginine Decarboxylase: In some organisms, L-arginine can be decarboxylated by arginine decarboxylase to produce agmatine, an intermediate in the biosynthesis of polyamines. researchgate.net
Arginine Deiminase: Found widely in bacteria, this enzyme catalyzes the hydrolysis of L-arginine to L-citrulline and ammonia. wikipedia.org
The balance between the NOS and arginase pathways is crucial for cellular function, and dysregulation can contribute to various pathological conditions. nih.gov While it was once thought that arginase directly competes with NOS for their common substrate, recent studies suggest that under conditions of continuous L-arginine supply, as seen in vivo, arginase does not significantly impact NOS activity through simple substrate competition. bohrium.com Other factors, such as amino acid transporters and protein synthesis, are more likely to influence substrate availability for NOS. bohrium.com
Key Enzymes Utilizing L-Arginine as a Substrate
| Enzyme | Reaction Catalyzed | Products | Physiological Significance |
|---|---|---|---|
| Nitric Oxide Synthase (NOS) | L-arginine + O₂ + NADPH → L-citrulline + NO + NADP⁺ | L-citrulline, Nitric Oxide (NO) | Signaling molecule in vasodilation, neurotransmission, immune response. nih.gov |
| Arginase | L-arginine + H₂O → L-ornithine + Urea | L-ornithine, Urea | Urea cycle, synthesis of polyamines and proline for cell growth. nih.govnih.gov |
| Arginine Decarboxylase | L-arginine → Agmatine + CO₂ | Agmatine | Intermediate in polyamine biosynthesis. researchgate.net |
| Arginine Deiminase | L-arginine + H₂O → L-citrulline + NH₃ | L-citrulline, Ammonia | Arginine metabolism in bacteria. wikipedia.org |
Arginine methylation is a common post-translational modification in eukaryotes, catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). nih.govfrontiersin.org These enzymes transfer methyl groups from the co-substrate S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. nih.govresearchgate.net This modification results in the formation of S-adenosyl-L-homocysteine (SAH) and one of three types of methylated arginine: ω-NG-monomethylarginine (MMA), ω-NG,NG-asymmetric dimethylarginine (ADMA), or ω-NG,N'G-symmetric dimethylarginine (SDMA). frontiersin.orgresearchgate.net
The nine identified human PRMTs are classified into three types based on their products: nih.gov
Type I PRMTs (PRMT1, 2, 3, 4, 6, 8): Catalyze the formation of MMA and subsequently ADMA. PRMT1 is responsible for the majority of ADMA formation in cells. frontiersin.org
Type II PRMTs (PRMT5, 9): Catalyze the formation of MMA and then SDMA. PRMT5 is the primary enzyme for SDMA deposition. frontiersin.org
Type III PRMTs (PRMT7): Only generate MMA. nih.gov
Arginine methylation plays a crucial role in regulating numerous cellular processes, including transcriptional regulation, RNA metabolism, signal transduction, and DNA repair. frontiersin.orgnih.govbiologists.com For instance, the methylation of histones by PRMTs can act as an epigenetic mark that influences gene expression. biologists.com PRMTs can also methylate a wide range of non-histone proteins, affecting their function, localization, and interaction with other proteins. nih.gov Aberrant PRMT activity has been linked to various diseases, including cancer. nih.gov
Classification of Protein Arginine Methyltransferases (PRMTs)
| PRMT Type | Enzymes | Methylation Product(s) | Key Functions |
|---|---|---|---|
| Type I | PRMT1, PRMT2, PRMT3, PRMT4 (CARM1), PRMT6, PRMT8 | Monomethylarginine (MMA), Asymmetric Dimethylarginine (ADMA) | Transcriptional activation, signal transduction, DNA repair. nih.govfrontiersin.org |
| Type II | PRMT5, PRMT9 | Monomethylarginine (MMA), Symmetric Dimethylarginine (SDMA) | Transcriptional repression, spliceosome assembly, histone modification. nih.govfrontiersin.org |
| Type III | PRMT7 | Monomethylarginine (MMA) | Nuclear ribonucleoprotein particle biogenesis, DNA repair. nih.gov |
While L-arginine is the common isomer in mammals, both D- and L-arginine dehydrogenase enzymes exist, primarily in microorganisms.
D-Arginine Dehydrogenase (DADH): This flavin-dependent oxidoreductase, isolated from Pseudomonas aeruginosa, is part of a two-enzyme system that converts D-arginine to L-arginine. nih.gov It contains a noncovalently linked Flavin-Adenine Dinucleotide (FAD) and shows the highest activity with D-arginine, though it has broad specificity for other D-amino acids. nih.govwikipedia.org The enzyme catalyzes the oxidation of D-arginine to an imino acid intermediate, which is then hydrolyzed to 5-guanidino-2-oxopentanoate (B1236268) and ammonia. wikipedia.org DADH is a true dehydrogenase, as it does not react with molecular oxygen. nih.gov
L-Arginine Dehydrogenase (L-ArgDH): This enzyme catalyzes the reversible oxidative deamination of L-arginine to 5-guanidino-2-oxopentanoate in the presence of a cofactor like NAD(P)+. nih.gov An NADP+-dependent L-ArgDH has been identified and characterized from Pseudomonas veronii. nih.gov The reaction is: L-arginine + NADP+ + H₂O ⇌ 5-guanidino-2-oxopentanoate + NH₄⁺ + NADPH + H⁺. expasy.org
These enzyme systems are primarily involved in bacterial amino acid metabolism and racemization, allowing organisms to utilize different stereoisomers of arginine. nih.govexpasy.org
Arginine is widely used in the biotechnology and pharmaceutical industries as an additive to prevent protein aggregation and to aid in the refolding of denatured proteins. nih.govelsevierpure.comfrontiersin.org Its mechanism of action is complex and appears to be concentration-dependent. researchgate.netnih.gov
At higher concentrations, arginine effectively suppresses the aggregation of proteins during refolding and storage. frontiersin.orgresearchgate.net Several mechanisms have been proposed to explain this effect:
Preferential Exclusion: One hypothesis suggests that arginine acts as a "neutral crowder." It is preferentially excluded from the protein-protein encounter complexes that lead to aggregation, thereby slowing the rate of protein association with little effect on the folding of individual protein molecules. nih.govresearchgate.net
Direct Interaction: Arginine can interact directly with amino acid residues on the protein surface. Its positively charged guanidinium group can form favorable charge and hydrogen-bond interactions with acidic amino acids (aspartic acid, glutamic acid). elsevierpure.com It can also form stacking (cation-π) and T-shaped (N-H...π) structures with aromatic amino acids like tryptophan, which are known to contribute to protein stability. elsevierpure.comresearchgate.net By binding to exposed hydrophobic or aromatic patches on unfolded or partially folded proteins, arginine can prevent the self-association that leads to aggregation. frontiersin.org
Self-Association: Arginine molecules can form stable clusters with each other through stacking of their guanidinium groups. This self-association may contribute to its ability to act as an effective aggregation suppressant. elsevierpure.com
Interestingly, at lower concentrations (10-100 mM), arginine has been shown to induce or accelerate the aggregation of certain acidic proteins under specific conditions, highlighting the complexity of its interactions. nih.gov
Thermodynamic Characterization of Arginine Interactions (e.g., with organic phosphates)
The thermodynamic properties of arginine's interactions are fundamental to its biological roles, particularly its binding to phosphate groups, which is key to protein-nucleic acid and protein-ATP interactions. nih.govresearchgate.net The protonated guanidinium side chain of arginine is capable of forming strong, multipodal hydrogen-bonding and electrostatic interactions with the oxygen atoms of phosphate moieties. researchgate.netmdpi.com
Isothermal titration calorimetry and computational studies have been used to quantify the binding energies of these interactions. For example, the experimental binding energy between a model guanidinium compound (methylguanidinium) and organic phosphates like glycerol (B35011) phosphate and glucose phosphate were found to be -3.30 ± 0.30 kcal/mol and -3.89 ± 0.30 kcal/mol, respectively. nih.gov The interaction of an arginine-containing peptide (RGR) with inositol (B14025) triphosphate (IP3) showed a much stronger binding energy of -8.96 ± 0.17 kcal/mol, demonstrating the cooperative effect of multiple arginine residues. nih.gov
These favorable electrostatic interactions, where the guanidinium group forms salt bridges with phosphates, are critical for the structural integrity and function of many biological complexes. mdpi.com Atomistic molecular dynamics simulations have further shown that as arginine concentration increases, intermolecular interactions become more prominent, leading to a more compact molecular ensemble, a process characteristic of diffusion-limited or sterically regulated aggregation. mdpi.com
Mechanistic Investigations of the Tidiacic Moiety (Thiazolidine-2,4-dicarboxylic Acid)
The tidiacic acid moiety, chemically known as (2RS,4R)-thiazolidine-2,4-dicarboxylic acid (TIDA), is a derivative of (4R)-thiazolidine-4-carboxylic acid (TCA). chempap.org TCA itself is a condensation product of cysteine and formaldehyde (B43269) and is recognized for its sulfhydryl antioxidant properties. nih.gov
Research on TIDA has focused on its chemical stability and its ability to interact with metal ions. Studies have shown that TIDA is significantly more stable in aqueous solutions compared to other TCA derivatives, which are prone to hydrolysis. chempap.org Potentiometric titration studies have demonstrated that TIDA can act as a tridentate ligand, binding to various divalent and trivalent metal ions (such as Mg(II), Ca(II), Cu(II), and Zn(II)) to form complexes. chempap.org It binds these ions via two chelate rings, though the resulting complexes are generally of low stability and selectivity. chempap.org
The broader thiazolidine (B150603) scaffold, particularly thiazolidin-2,4-dione (TZD), is a well-known pharmacophore with a wide range of biological activities, including antimicrobial, antioxidant, and hypoglycemic effects. nih.gov While TIDA is thiazolidine-2,4-dicarboxylic acid, not a dione, related structures like (4R)-thiazolidine carboxylic acid have been identified as inhibitors of enzymes such as urease by binding to the bimetallic nickel center in the enzyme's active site. researchgate.net The dicarboxylic acid structure of TIDA suggests a potential for strong metal chelation and interaction with positively charged sites on proteins, but specific mechanistic investigations into its direct biological or pharmacological actions are limited in the available literature.
Thiazolidine Nucleus in Medicinal Chemistry and Biological Functions
The thiazolidine ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms. nanobioletters.com This nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. nanobioletters.com Derivatives of the thiazolidine nucleus are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
A key biological function of certain thiazolidine derivatives is their hepatoprotective activity. Research has demonstrated that compounds containing the thiazolidine nucleus can offer protection against liver damage induced by toxins. For instance, 2-methyl-thiazolidine-2,4-dicarboxylic acid, a compound structurally related to tidiacic acid, has been shown to be effective in preventing liver damage from hepatotoxic substances like paracetamol in vivo. nih.gov The protective mechanism is linked to the compound's ability to counteract the depletion of crucial intracellular antioxidants. nih.gov
The synthesis of various thiazolidine derivatives has been a subject of extensive research, often involving the condensation of L-cysteine with aldehydes or ketones. nanobioletters.com This synthetic route underscores the close biochemical relationship between thiazolidines and this vital sulfur-containing amino acid. The versatility of the thiazolidine structure allows for modifications that can fine-tune its biological activity, making it a privileged scaffold in the development of new therapeutic agents. nanobioletters.com
Table 1: Biological Activities of Thiazolidine Derivatives
| Biological Activity | Description |
| Hepatoprotective | Protects liver cells from damage caused by toxins and oxidative stress. |
| Antimicrobial | Exhibits activity against various bacteria and fungi. |
| Anti-inflammatory | Modulates inflammatory pathways to reduce inflammation. |
| Anticancer | Shows potential in inhibiting the growth of cancer cells. |
| Antioxidant | Scavenges free radicals and reduces oxidative stress. |
Role as a Sulfur Donor in Biological Systems
The therapeutic action of tidiacic arginine is significantly attributed to its role as a sulfur donor. ncats.io The tidiacic acid component, a thiazolidine derivative, functions as a prodrug of L-cysteine. nih.gov This is a critical function, as the availability of cysteine is often the rate-limiting step in the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. nih.gov
Upon administration, the thiazolidine ring of tidiacic acid is metabolized, leading to the release of cysteine. nih.govdocumentsdelivered.com This released cysteine then becomes available for various metabolic processes, most notably the synthesis of glutathione. nih.gov Glutathione plays a pivotal role in cellular defense by neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and maintaining the cellular redox balance. nih.gov
In conditions of high oxidative stress, such as in certain liver diseases, intracellular glutathione stores can become depleted. By providing a stable and bioavailable source of cysteine, tidiacic acid effectively replenishes these stores, thereby enhancing the cellular antioxidant capacity and protecting tissues from oxidative damage. nih.gov Studies on related thiazolidine compounds, such as L-2-oxothiazolidine-4-carboxylic acid (OTCA), have confirmed their ability to be metabolized to yield cysteine and subsequently promote glutathione synthesis. nih.gov This mechanism underscores the importance of the sulfur-donating capacity of the thiazolidine nucleus in the therapeutic effects of tidiacic arginine.
Interactions and Synergies within the Tidiacic Arginine Conjugate
The formulation of tidiacic acid as a conjugate with L-arginine is not arbitrary; it is designed to leverage the biochemical properties of both molecules to create a more effective therapeutic agent.
Exploration of Conjugate-Based Prodrug Mechanisms
Arginine itself has been investigated for its role in various drug delivery systems and has been shown to enhance the cellular uptake of certain molecules. Although the specific mechanism for the tidiacic arginine conjugate is not fully elucidated in the available literature, it is plausible that arginine may facilitate the transport or absorption of tidiacic acid, thereby improving its bioavailability and delivery to target tissues like the liver.
Furthermore, L-arginine has its own hepatoprotective effects. Studies have shown that arginine administration can mitigate liver damage by reducing oxidative stress and inflammation. nih.gov Therefore, the tidiacic arginine conjugate delivers two components that both contribute to liver protection, potentially through different but complementary pathways.
Chemic-Biological Interactions of the Combined Entity
A synergistic effect could arise from the simultaneous action of both components. For instance, while tidiacic acid addresses oxidative stress by boosting glutathione levels, arginine could be improving hepatic microcirculation and reducing inflammatory responses. nih.govnih.gov This multi-pronged approach could be more effective in treating complex liver pathologies than either component alone.
The antioxidant properties of both molecules may also be synergistic. While tidiacic acid's antioxidant effect is indirect (via glutathione synthesis), arginine has been shown to restore the levels of antioxidant enzymes. nih.gov The combined effect could lead to a more robust and comprehensive defense against oxidative damage in the liver. nih.gov Further research is needed to fully delineate the specific chemic-biological interactions and to quantify the synergistic effects of the tidiacic arginine conjugate.
Areas of Advanced Academic Research for Tidiacic Arginine
Investigation of Specific Enzyme Regulation by Tidiacic (B1206608) Arginine
The biological activity of tidiacic arginine is intrinsically linked to the enzymatic pathways its components, arginine and the sulfur-donating tidiacic acid, influence. A primary area of investigation is the regulation of enzymes involved in arginine metabolism. Arginase, a key enzyme that converts arginine to ornithine and urea (B33335), is of particular interest. nih.govwiadlek.pl The balance between arginase activity and nitric oxide synthase (NOS), which also uses arginine as a substrate, is crucial for various physiological functions. wiadlek.pl Research in models of non-alcoholic fatty liver disease (NAFLD) has shown that altered arginine metabolism, including reduced arginase activity, is a feature of the disease. wiadlek.pl Understanding how tidiacic arginine modulates these competing enzymatic pathways is a key research goal. The availability of arginine, influenced by its release from tidiacic arginine, can directly impact the substrate pool for both arginase and NOS, thereby regulating their downstream effects.
| Enzyme | Substrate | Key Function | Potential Modulation by Tidiacic Arginine |
| Arginase | Arginine | Urea cycle, production of ornithine | Modulation of arginine availability could alter arginase activity. |
| Nitric Oxide Synthase (NOS) | Arginine | Production of nitric oxide | Competition for arginine substrate with arginase could be influenced. |
Role of Tidiacic Arginine in Modulating Intracellular Signaling Pathways (e.g., mTORC1, GCN2)
A significant frontier in tidiacic arginine research is its role in modulating critical intracellular signaling pathways that govern cell growth, metabolism, and stress responses. The arginine component, in particular, is a known regulator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and the general control non-depressible 2 (GCN2) pathways.
The mTORC1 pathway is a central regulator of cell growth and protein synthesis, and its activity is tightly controlled by nutrient availability, including amino acids like arginine. mit.eduelifesciences.orgnih.gov Arginine sensing is crucial for mTORC1 activation. mit.edu Studies have revealed that arginine can regulate mTORC1 activity through mechanisms that are independent of its metabolism and can involve the TSC-Rheb signaling axis. elifesciences.org Specifically, arginine can suppress the lysosomal localization of the TSC complex, a negative regulator of mTORC1. elifesciences.org By providing a source of arginine, tidiacic arginine could therefore play a role in maintaining mTORC1 activity, which is essential for processes like injury repair and cell division. mit.edu
Conversely, the GCN2 pathway is a key sensor of amino acid deprivation. nih.govembopress.org A deficiency in arginine is a potent activator of the GCN2 pathway, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α) and a subsequent cellular stress response. nih.govnih.gov This activation can lead to a general repression of protein synthesis while selectively translating specific mRNAs, such as that for the transcription factor ATF4. embopress.org Research has shown that arginine deprivation specifically activates the GCN2 stress kinase pathway. nih.gov Therefore, by supplying arginine, tidiacic arginine could potentially attenuate the GCN2-mediated stress response under conditions of limited amino acid availability. The interplay between mTORC1 and GCN2 signaling in response to arginine levels is a complex area of investigation, with some studies suggesting that GCN2 can inhibit mTORC1 under conditions of amino acid deprivation. embopress.org
| Signaling Pathway | Role of Arginine | Potential Impact of Tidiacic Arginine |
| mTORC1 | Activator, promotes cell growth and protein synthesis. elifesciences.org | Potential to sustain mTORC1 signaling by providing arginine. |
| GCN2 | Deficiency activates this stress response pathway. nih.gov | Potential to attenuate GCN2 activation by replenishing arginine levels. |
Understanding the Impact of Tidiacic Arginine on Cellular Metabolism Beyond Direct Constituents
The metabolic effects of tidiacic arginine extend beyond the direct catabolism of its constituent molecules. The arginine component is a central hub in cellular metabolism, participating in the synthesis of proteins, creatine, and polyamines, and serving as a precursor for nitric oxide. wiadlek.plncats.io Supplemental arginine is readily absorbed and primarily metabolized to ornithine via the arginase enzyme. nih.gov This conversion has broader implications for the urea cycle and the disposal of excess nitrogen. ncats.io
Furthermore, arginine and its metabolic pathways are increasingly implicated in systemic metabolic regulation. For instance, arginine-vasopressin (AVP) signaling, which is influenced by hydration status, has been shown to impact glucose homeostasis, insulin (B600854) sensitivity, and lipid metabolism. mdpi.com Elevated AVP levels are associated with metabolic dysfunction, and since arginine is a precursor, its metabolic fate could have far-reaching consequences. mdpi.com The study of the arginine/citrulline cycle in the context of NAFLD highlights how disruptions in arginine metabolism can be linked to the progression of liver steatosis and endothelial dysfunction. wiadlek.pl The tidiacic component, as a sulfur donor, may also influence metabolic pathways, although this area is less explored. wikipedia.org
Exploration of Tidiacic Arginine in Complex Biological Systems (e.g., fibroblast activation, bacterial pathogenesis)
The regulatory roles of tidiacic arginine's components on cellular signaling and metabolism suggest its potential involvement in more complex biological systems. One such area is fibroblast activation , a key process in tissue repair and the development of fibrosis. The scarring of the liver, known as hepatic fibrosis, has a strong genetic component and can be a consequence of conditions like NAFLD. ucsd.eduscielo.br Given that arginine metabolism is altered in liver disease and that it plays a role in cell division and injury repair, investigating the impact of tidiacic arginine on hepatic stellate cell activation and fibrosis progression is a logical next step. wiadlek.plmit.edu
Another area of potential exploration is bacterial pathogenesis . While direct studies on tidiacic arginine are lacking, the concept of using prodrugs to target bacteria is established. google.com Arginine and its derivatives could potentially be explored for their role in either supporting or inhibiting bacterial growth, depending on the specific pathogen and its metabolic requirements.
Design and Characterization of Novel Tidiacic Arginine Analogs and Prodrugs
The development of novel analogs and prodrugs of tidiacic arginine represents a forward-looking area of research aimed at enhancing its therapeutic potential. The prodrug approach, where an inactive compound is metabolized into an active drug in the body, offers a strategy to improve pharmacokinetic properties such as absorption, distribution, and stability. nih.gov
For arginine itself, various prodrug strategies have been explored to enhance its cellular penetration and therapeutic efficacy. google.com For instance, esterification of arginine with molecules like D-galactose has been shown to create prodrugs with a high capacity to penetrate cell membranes. google.com Similarly, masking the guanidino group of arginine in a prodrug form can overcome low bioavailability due to its ionized state in the intestine. nih.gov
Applying these principles to tidiacic arginine could lead to the design of novel analogs with improved delivery of both the arginine and tidiacic moieties. Research in this area would involve the synthesis of new chemical entities and their subsequent characterization to assess stability, release kinetics of the active components, and biological activity in relevant cellular and animal models. The development of antifungal and antibacterial prodrugs has also been explored using various chemical linkers and carriers, a concept that could potentially be adapted for tidiacic arginine analogs. google.com
Q & A
Q. What experimental design considerations are critical for in vitro studies of arginine-tidiacic interactions?
- Methodological Answer : Define clear objectives (e.g., dose-response curves, time-course analyses) and controls (e.g., arginine-free/tidiacic-free groups). Use replication (n ≥ 3) and randomization to minimize bias. Document protocols in detail, including buffer composition and incubation conditions, to ensure reproducibility .
Advanced Research Questions
Q. How should researchers address contradictory data in metabolic studies involving arginine and tidiacic?
- Methodological Answer : Conduct a sensitivity analysis to identify variables influencing results (e.g., pH, temperature). Compare methodologies across studies (e.g., HPLC vs. mass spectrometry for tidiacic quantification). Use Bayesian statistics to weigh conflicting evidence probabilistically. Consult domain experts to identify overlooked confounding factors .
Q. What strategies ensure reproducibility in biochemical assays for measuring tidiacic-arginine binding affinity?
- Methodological Answer : Standardize protocols using reference materials (e.g., NIST-certified reagents). Share raw data and code for kinetic modeling via repositories like Zenodo. Validate results with orthogonal techniques (e.g., surface plasmon resonance + isothermal titration calorimetry) .
Q. Which statistical methods are robust for analyzing multi-omics datasets in arginine-tidiacic pathway studies?
- Methodological Answer : Apply principal component analysis (PCA) to reduce dimensionality in transcriptomic data. Use mixed-effects models for longitudinal metabolomic studies to account for individual variability. For proteomic data, employ false discovery rate (FDR) correction to minimize Type I errors .
Q. What ethical guidelines apply to in vivo studies investigating tidiacic toxicity in arginine-deficient models?
- Methodological Answer : Adhere to institutional animal care protocols (e.g., 3Rs: Replacement, Reduction, Refinement). Disclose funding sources and potential conflicts of interest. Pre-register study designs on platforms like Open Science Framework to enhance transparency .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
